molecular formula C8H9N3O4 B11959098 2,4-Dimethyl-3,6-dinitroaniline CAS No. 61920-54-5

2,4-Dimethyl-3,6-dinitroaniline

Cat. No.: B11959098
CAS No.: 61920-54-5
M. Wt: 211.17 g/mol
InChI Key: HNBOFEYMEGSMIR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is particularly notable for its applications in the agricultural industry, primarily as a herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3,6-dinitroaniline can be synthesized through the nitration of aniline derivatives. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia . Another approach is the acid hydrolysis of 2,4-dinitroacetanilide . These reactions typically require controlled conditions to ensure the selective formation of the desired dinitroaniline derivative.

Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with highly exothermic nitration reactions . The continuous-flow process also reduces the need for large quantities of solvents, making it a more environmentally friendly option.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Corresponding diamines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-3,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,4-Dimethyl-3,6-dinitroaniline as a herbicide involves the inhibition of microtubule formation in plant cells . This disruption of microtubules prevents proper cell division, leading to the death of the plant. The compound targets tubulin proteins, which are essential for the formation of microtubules . This mode of action is similar to that of other dinitroaniline herbicides.

Properties

CAS No.

61920-54-5

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2,4-dimethyl-3,6-dinitroaniline

InChI

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)5(2)8(4)11(14)15/h3H,9H2,1-2H3

InChI Key

HNBOFEYMEGSMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)[N+](=O)[O-]

Origin of Product

United States

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